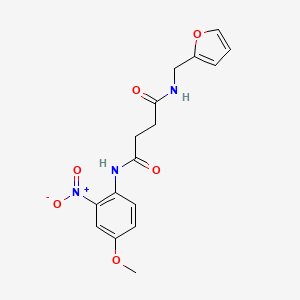![molecular formula C15H16N2O3S B5394739 ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate](/img/structure/B5394739.png)
ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate, also known as MTAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
Ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate exerts its effects by inhibiting the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is involved in the regulation of inflammation and immune responses. ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate has also been found to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that play a role in inflammation and pain.
实验室实验的优点和局限性
Ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using a one-pot reaction method. Additionally, it has been found to have low toxicity and can be used at relatively low concentrations. However, a limitation of ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate is that it has poor solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for the study of ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential applications of ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate in the treatment of various diseases, including cancer and inflammatory disorders. Finally, more research is needed to understand the mechanism of action of ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate and its effects on various cellular pathways.
合成方法
Ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate can be synthesized using a one-pot reaction method, which involves the reaction of 4-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 4-aminobenzoate with 2-methyl-1,3-thiazol-4-ylacetic acid. The final product, ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate, is obtained through the esterification of the resulting intermediate with ethanol.
科学研究应用
Ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
ethyl 4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-15(19)11-4-6-12(7-5-11)17-14(18)8-13-9-21-10(2)16-13/h4-7,9H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQKCGJQOPHFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(allyloxy)-3-methoxyphenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5394658.png)

![N-(2-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5394670.png)
![(2S)-2-amino-3-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropan-1-ol](/img/structure/B5394674.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5394689.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394696.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)



![3-(4,5-dimethyl-1H-benzimidazol-2-yl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]propanamide](/img/structure/B5394737.png)
